molecular formula C21H21N7O B2373710 2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide CAS No. 836630-86-5

2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No. B2373710
CAS RN: 836630-86-5
M. Wt: 387.447
InChI Key: QRAQYDXSGSMJIT-BRJLIKDPSA-N
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Description

The compound “2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide” is a complex organic molecule. It contains functional groups such as amine, carboxamide, and pyrroloquinoxaline. These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoxaline ring system is aromatic and likely contributes significantly to the stability of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine groups could participate in acid-base reactions, and the carboxamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. Factors such as solubility, melting point, and reactivity would need to be determined experimentally .

Scientific Research Applications

Synthesis and Coordination Properties

This compound is part of a class of structures synthesized for their ability to form coordinate bonds with metal ions, such as Mn(II) and Fe(II), which can further interact with neutral molecules like nitric oxide (NO). These interactions are explored for targeted delivery of NO to biological sites, such as tumors, with the release of NO upon irradiation with long-wavelength light. Such research emphasizes the compound's potential in creating complexes for therapeutic applications (Yang et al., 2017).

Heterocyclic Amines and Cancer Risk

While not directly related to the exact chemical name provided, research into heterocyclic amines (HAs) formed during the cooking of meats sheds light on the potential mutagenic and carcinogenic risks associated with these compounds. HAs, including 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and others, are potent mutagens and carcinogens in laboratory animals. Studies estimate the average dietary intakes of HAs and their cancer potencies, underscoring the significance of understanding the interactions and effects of such compounds on human health (Layton et al., 1995).

Synthesis of Pyrrolo[2,3-B]Quinolines and Pyridopyrazines

The regioselective synthesis of substituted pyrrolo[2,3-b]quinoxaline and related compounds demonstrates the versatility and potential of these structures in creating fluorescent derivatives for various applications. Such research indicates the compound's relevance in synthesizing new materials with specific electronic and photophysical properties (Ostrowska et al., 2011).

DNA Adduct Formation and Mutagenesis

Investigations into the DNA adducts formed by heterocyclic amines, including compounds structurally related to 2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide, highlight the mutagenic and carcinogenic potential of these compounds. Understanding the formation, pathways, and biological implications of these adducts is crucial in assessing the risks associated with exposure and the mechanisms of mutagenesis and carcinogenesis (Schut & Snyderwine, 1999).

Safety and Hazards

As with any chemical compound, handling “2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to assume that the compound could be hazardous and to handle it with care .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential biological activities given the presence of the pyrroloquinoxaline structure .

properties

IUPAC Name

2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c1-13(2)11-24-21(29)17-18-20(27-16-9-4-3-8-15(16)26-18)28(19(17)22)25-12-14-7-5-6-10-23-14/h3-10,12-13H,11,22H2,1-2H3,(H,24,29)/b25-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAQYDXSGSMJIT-BRJLIKDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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